
Bradykinin (1-5)
Overview
Description
Bradykinin (1-5) (Arg-Pro-Pro-Gly-Phe; RPPGF) is a stable N-terminal metabolite of the nonapeptide bradykinin (BK), generated via proteolytic cleavage by angiotensin-converting enzyme (ACE) or neutral endopeptidase (NEP) . Unlike full-length BK, which has a short plasma half-life (seconds to minutes), BK (1-5) exhibits greater metabolic stability and retains distinct biological activities. Structurally, it lacks the C-terminal residues (Ser-Pro-Phe-Arg) critical for binding to the canonical B2 receptor, which explains its divergent pharmacological effects .
BK (1-5) is implicated in modulating platelet aggregation and inflammatory responses. Notably, it inhibits thrombin-induced platelet aggregation without inducing vasodilation, a key distinction from BK . Its endogenous levels in nasal lavage fluid (NLF) are ~27.5 pg/mL in healthy individuals, higher than BK (22.5 pg/mL) and other kinin fragments like BK 1-7 (36.4 pg/mL) .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) of Bradykinin (1-5)
Microwave-Assisted SPPS for Enhanced Efficiency
Microwave-assisted SPPS has emerged as a robust method for synthesizing Bradykinin (1-5) and its analogs. A study by Zewail et al. demonstrated that microwave irradiation reduces coupling and deprotection times while minimizing racemization. For instance, coupling Fmoc-Cys(tBu) to the resin required only 6 minutes under microwave conditions, achieving 92% resin capacity utilization. This approach leverages polystyrene-polyethylene glycol (PS-PEG3000) graft copolymer resin, which enhances swelling and reagent accessibility.
The sequence RPPGF is assembled using Fmoc-protected amino acids, with arginine side chains protected by methoxytrimethyl phenyl sulfonyl (MTR) groups and serine/cysteine by tert-butyl (tBu) groups. Activators such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) facilitate efficient coupling. Post-synthesis, the peptide is cleaved from the resin using 1M NaOH, followed by neutralization with HCl to yield the crude product.
Table 1: Microwave-Assisted SPPS Parameters for Bradykinin Analogs
Amino Acid | Coupling Time (min) | Resin Capacity Utilization (%) |
---|---|---|
Fmoc-Arg | 10 | 94 |
Fmoc-Cys | 6 | 92 |
Fmoc-Pro | 8 | 89 |
Enzymatic Generation from Bradykinin
Bradykinin (1-5) is a natural degradation product of bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) via carboxypeptidases and angiotensin-converting enzyme (ACE). In vivo studies utilize this pathway to quantify Bradykinin (1-5) as a biomarker for bradykinin metabolism. For laboratory-scale preparation, controlled enzymatic digestion with ACE (0.1 U/mL, pH 7.4, 37°C) yields RPPGF within 2 hours, followed by SPE purification.
Purification and Analytical Validation
Solid-Phase Extraction (SPE) Optimization
Crude synthetic or enzymatic products require purification to remove truncated sequences and reagents. Mixed-mode SPE (e.g., Oasis MCX cartridges) with 5% NH₄OH in methanol effectively isolates Bradykinin (1-5) from plasma or reaction mixtures. A 1:1 dilution of plasma with 5% NH₄OH prior to SPE improves recovery rates to >85%.
LC-MS/MS Quantification
The ionKey/MS System coupled with BEH C18 columns (1.7 µm, 150 µm × 100 mm) achieves baseline separation of Bradykinin (1-5) in 10 minutes using a 0.1% formic acid/acetonitrile gradient. This method enhances sensitivity 7–10-fold compared to conventional HPLC, enabling detection limits of 2.5 pg/mL in human plasma.
Table 2: LC-MS/MS Parameters for Bradykinin (1-5)
Parameter | Value |
---|---|
Column | BEH C18, 1.7 µm, 150 µm × 100 mm |
Flow Rate | 3 µL/min |
Gradient | 5–95% acetonitrile in 10 min |
Detection Limit | 2.5 pg/mL |
Challenges in Synthesis and Scalability
Early routes relying on potassium cyanide for benzonitrile intermediates posed safety hazards and low yields. Modern SPPS circumvents these issues but faces steric hindrance at proline-rich regions. Microwave-assisted protocols address this by enhancing coupling efficiency at Pro-Gly junctions. Scalability remains constrained by resin costs, though batch sizes up to 1 kg have been reported for analogs.
Chemical Reactions Analysis
Enzymatic Formation and Degradation
Bradykinin (1-5) is generated via angiotensin-converting enzyme (ACE)-mediated cleavage of bradykinin (BK), which removes the C-terminal four amino acids (Phe-Ser-Pro-Phe-Arg) . This reaction occurs in vivo and in vitro, with ACE acting as the primary catalyst.
Inhibition of Thrombin-Induced Platelet Aggregation
Bradykinin (1-5) selectively inhibits thrombin-induced platelet aggregation via receptor-mediated mechanisms.
This activity occurs without vasodilatory effects, distinguishing it from intact bradykinin .
Structural Stability and Solvent-Dependent Conformations
Gas-phase studies reveal solvent-dependent structural forms of Bradykinin (1-5), influencing its reactivity.
Molecular dynamics simulations correlate compact structures with stabilized intramolecular hydrogen bonds, while extended forms lack such interactions .
Receptor Interactions and Signaling Modulation
Bradykinin (1-5) interacts with bradykinin receptors (B1/B2), though with lower affinity compared to BK.
The peptide’s inability to activate B1 receptors (upregulated in inflammation) limits its role in inflammatory pathways .
Chemical Modifications and Stability
Bradykinin (1-5) exhibits resistance to enzymatic degradation compared to BK, enhancing its bioavailability.
Protease | Effect on Bradykinin (1-5) | Effect on Bradykinin | Reference |
---|---|---|---|
ACE | Resistant | Degraded to BK (1-5) | |
Neprilysin | Partial degradation | Rapid cleavage | |
Carboxypeptidase N | No effect | Cleaves C-terminal Arg |
Interactions with ACE Inhibitors
ACE inhibitors increase endogenous Bradykinin (1-5) levels by blocking BK degradation.
ACE Inhibitor | [Bradykinin (1-5)] Increase | Clinical Correlation | Reference |
---|---|---|---|
Captopril | 2–3 fold | Linked to reduced platelet aggregation | |
Lisinopril | 1.5–2 fold | Potential angioedema risk |
This interaction underscores its therapeutic relevance in cardiovascular pathologies .
Scientific Research Applications
Bradykinin (1-5) is recognized for its role in modulating physiological processes such as vasodilation, fibrinolysis, and platelet aggregation. It is particularly noted for its ability to inhibit thrombin-induced platelet aggregation without causing vasodilation, distinguishing it from its parent compound, bradykinin. This characteristic positions bradykinin (1-5) as a potential candidate for therapeutic applications in cardiovascular diseases.
Key Findings:
- Thrombin Inhibition: Bradykinin (1-5) significantly inhibits α-thrombin-induced platelet aggregation at calculated doses, demonstrating its potential as a selective thrombin inhibitor .
- Vasodilation Effects: In a study involving healthy subjects, bradykinin (1-5) did not affect forearm blood flow, indicating that it may serve specific roles in coagulation pathways without influencing vascular tone .
Clinical Implications
Bradykinin (1-5) has been implicated in various clinical conditions, particularly those associated with angioedema and cardiovascular disorders.
Angioedema:
Research indicates that increased levels of bradykinin and its metabolites are associated with angiotensin-converting enzyme (ACE) inhibitor-related angioedema. The ratio of bradykinin to bradykinin (1-5) is significantly elevated in patients experiencing this condition, suggesting that impaired degradation of bradykinin contributes to the pathophysiology of angioedema .
Case Studies:
- A study involving 41 patients with ACE inhibitor-associated angioedema revealed that while bradykinin levels were elevated, bradykinin (1-5) levels remained stable, reinforcing the notion that the accumulation of bradykinin rather than its metabolites drives the symptoms .
Analytical Techniques for Measurement
The quantification of bradykinin (1-5) is crucial for understanding its biological roles and therapeutic potential. Advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to accurately measure kinin peptides in biological samples.
Methodology:
A validated LC-MS/MS method has been established for the sensitive determination of kinin peptides, including bradykinin (1-5). This method allows for comprehensive analysis in various disease states such as COVID-19 and allergies, facilitating insights into their pathophysiological roles .
Therapeutic Potential
Bradykinin (1-5) exhibits promise in therapeutic contexts, particularly in regulating inflammatory responses and cardiovascular functions.
Inflammation and Pain Modulation:
Research suggests that bradykinin (1-5) may play a role in modulating inflammatory responses through interactions with specific receptors involved in pain signaling pathways .
Cardiovascular Protection:
The peptide's ability to selectively inhibit thrombin activity while avoiding vasodilatory effects could lead to novel treatment strategies for patients at risk of thrombotic events without compromising blood pressure stability .
Data Summary Table
Mechanism of Action
Bradykinin (1-5) exerts its effects primarily through the activation of bradykinin receptors, specifically the B1 and B2 receptors. These receptors are G protein-coupled receptors that mediate various signaling pathways, leading to vasodilation, increased vascular permeability, and pain modulation. The activation of these receptors triggers downstream signaling cascades involving the release of nitric oxide, prostacyclin, and other mediators .
Comparison with Similar Compounds
Structural and Functional Overview
The kinin-kallikrein system (KKS) comprises multiple bioactive peptides derived from high- or low-molecular-weight kininogen. Below is a comparative analysis of BK (1-5) with related kinins:
Analytical and Pharmacokinetic Profiles
Detection Sensitivity :
BK (1-5) has a lower limit of quantification (LLOQ) of 22.8 pg/mL in LC-MS/MS assays, comparable to BK (6.7 pg/mL) but higher than BK 2-9 (<5.6 pg/mL) . Recovery rates in saline matrices are lower (~34%) due to hydrophilicity, unlike lipophilic kinins (74–88%) .Metabolic Stability :
BK (1-5) resists degradation by ACE and carboxypeptidases, unlike BK, which is rapidly cleaved into inactive fragments .
Pathophysiological Roles
COVID-19 and Respiratory Inflammation :
BK (1-5) levels in NLF may reflect KKS dysregulation during SARS-CoV-2 infection, contributing to edema and inflammation . In contrast, BK 1-7 and kallidin are elevated in allergic rhinitis and lung cancer .
Therapeutic Implications
Biological Activity
Bradykinin (BK) is a nonapeptide involved in various physiological and pathological processes, particularly in inflammation, pain modulation, and blood pressure regulation. Among its metabolites, Bradykinin (1-5) has emerged as a significant fragment that exhibits biological activity independent of the classical B1 and B2 receptor pathways. This article explores the biological activity of Bradykinin (1-5), including its mechanisms, effects on vascular function, and implications in clinical settings.
Overview of Bradykinin and Its Fragments
Bradykinin is generated from kininogen by the action of kallikreins and plays a crucial role in the kinin system. The peptide sequence of Bradykinin (1-9) can be cleaved into several fragments, including Bradykinin (1-5) and Bradykinin (1-7). Recent studies have shown that these fragments retain biological activity, challenging the traditional view that only the full-length peptide is active.
Table 1: Comparison of Bradykinin Fragments
Fragment | Length | Biological Activity | Receptor Interaction |
---|---|---|---|
Bradykinin | 1-9 | Vasodilation, inflammation | B1, B2 |
Bradykinin | 1-7 | Vasorelaxation, NO production | Not mediated by B1/B2 |
Bradykinin | 1-5 | Inhibition of platelet aggregation | Not mediated by B1/B2 |
Nitric Oxide Production
Bradykinin (1-5) induces nitric oxide (NO) production in various cell types. Unlike its parent compound, the NO production elicited by Bradykinin (1-5) is not inhibited by B1 or B2 receptor antagonists, suggesting alternative signaling pathways are involved . This finding indicates that Bradykinin (1-5) can exert vasodilatory effects through mechanisms distinct from those typically associated with bradykinin signaling.
Vascular Effects
In studies using rat aortic rings, both Bradykinin (1-7) and Bradykinin (1-5) demonstrated concentration-dependent vasorelaxation. This effect was observed without involvement of classical bradykinin receptors, further supporting the notion that these fragments may act through novel pathways . Additionally, administration of these peptides resulted in significant hypotensive responses in vivo .
Thrombin-Induced Platelet Aggregation
Bradykinin (1-5) has been shown to inhibit thrombin-induced platelet aggregation effectively. In a controlled study involving healthy subjects, it was demonstrated that Bradykinin (1-5) could inhibit platelet aggregation by approximately 50% at specific dosages without causing vasodilation . This suggests potential therapeutic applications for Bradykinin (1-5) as a substrate-selective thrombin inhibitor.
Potential Therapeutic Applications
The unique properties of Bradykinin (1-5) open avenues for its use in various clinical scenarios:
- Cardiovascular Diseases : Its ability to induce vasodilation and inhibit platelet aggregation positions it as a candidate for treating conditions like hypertension and thrombosis.
- Inflammatory Disorders : Given its role in modulating inflammatory responses without triggering excessive vascular permeability, it may be beneficial in managing conditions like acute respiratory distress syndrome or sepsis.
Study on Vascular Reactivity
A study conducted on male rats assessed the vascular reactivity induced by different bradykinin fragments. The results indicated that both BK-(1-7) and BK-(1-5) significantly increased NO production across cell types tested. The absence of receptor-mediated inhibition highlights their potential as novel therapeutic agents .
Human Trials on Platelet Aggregation
In a double-blind study involving 36 participants, graded doses of Bradykinin and Bradykinin (1-5) were infused to evaluate their effects on forearm blood flow and tissue plasminogen activator release. The findings confirmed that while both peptides increased blood flow, only Bradykinin (1-5) inhibited thrombin-induced platelet aggregation without affecting other pathways .
Q & A
Basic Research Questions
Q. What are the standard methodologies for detecting Bradykinin (1-5) in biological samples, and how are they validated?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity, overcoming cross-reactivity issues common in immunoassays . Validation parameters include linearity (e.g., 15.6 pg/mL LLOQ for Bradykinin 1-5), accuracy (≤±17.1% RE at LLOQ), precision (≤19.8% CV), and recovery assessments (e.g., 69.5% mean recovery for hydrophilic peptides) . Signal-to-noise ratios (≥67:1) and carry-over limits (<20%) ensure reliability .
Q. What challenges exist in sample preparation for Bradykinin (1-5) quantification, and how are they mitigated?
- Methodological Answer : Hydrophilic peptides like Bradykinin (1-5) exhibit lower retention in reversed-phase solid-phase extraction (SPE) due to fewer basic functional groups. Using weak cation exchange (WCX) SPE improves recovery by leveraging ion exchange with carboxyl groups . Protease inhibitors (e.g., ACE inhibitors) must be added during plasma collection to prevent enzymatic degradation .
Q. Which experimental models are appropriate for studying Bradykinin (1-5) activity in cardiovascular research?
- Methodological Answer : In vitro models (e.g., endothelial cell cultures) assess vasodilation and platelet inhibition mechanisms . In vivo rodent models are used to study systemic effects, but kinin quantification requires stringent pre-analytical protocols (e.g., rapid sample freezing) to minimize artefactual peptide generation .
Advanced Research Questions
Q. How can researchers design multi-analyte profiling to simultaneously quantify Bradykinin (1-5) and related kinin peptides?
- Methodological Answer : Develop a targeted LC-MS/MS platform with optimized collision energies and transitions for each peptide (e.g., bradykinin, kallidin, des-Arg metabolites). Use a 10-point calibration curve (2.0–1000.0 pg/mL) and 1/x² weighting to address dynamic range disparities . Include isotopically labeled internal standards (e.g., [¹³C]-Bradykinin) to correct for matrix effects .
Q. How should contradictory data in kinin quantification (e.g., reported plasma levels ranging from pg/mL to ng/mL) be resolved?
- Methodological Answer : Conduct meta-analyses comparing pre-analytical protocols (e.g., protease inhibition methods) and analytical techniques (LC-MS/MS vs. immunoassays) . Validate findings using orthogonal methods, such as spike-recovery experiments in patient-derived matrices, to confirm assay specificity .
Q. What strategies optimize LC-MS/MS parameters for low-abundance Bradykinin (1-5) detection in complex matrices?
- Methodological Answer : Apply design of experiments (DoE) to optimize mobile phase composition (e.g., acetonitrile gradient) and column temperature, enhancing ionization efficiency . Reduce surface adsorption by pre-treating vials with polyethylene glycol and using low-binding tips during sample handling .
Q. Methodological Considerations Table
Q. Key Research Gaps and Recommendations
- Gap : Limited data on Bradykinin (1-5) interactions with other vasoactive peptides in disease models.
- Gap : Inconsistencies in pre-analytical protocols across studies.
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O6/c28-18(9-4-12-31-27(29)30)24(38)35-14-6-11-21(35)25(39)34-13-5-10-20(34)23(37)32-16-22(36)33-19(26(40)41)15-17-7-2-1-3-8-17/h1-3,7-8,18-21H,4-6,9-16,28H2,(H,32,37)(H,33,36)(H,40,41)(H4,29,30,31)/t18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSUMSBPLJWFSZ-TUFLPTIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946610 | |
Record name | N-[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23815-89-6 | |
Record name | Bradykinin (1-5) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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